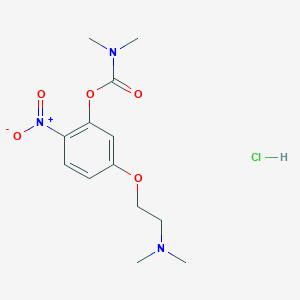

PD-1 inhibitor compound 9

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5.ClH/c1-14(2)7-8-20-10-5-6-11(16(18)19)12(9-10)21-13(17)15(3)4;/h5-6,9H,7-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZOHBBKMDGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pd 1 Inhibitor Compound 9 and Analogues

Retrosynthetic Analysis of the Chemical Compound's Core Structure

A retrosynthetic analysis of INCB086550 reveals a complex molecular architecture that can be dissected into several key building blocks. The core of INCB086550 is a multi-ring system featuring a central benzoxazole (B165842) moiety linked to two substituted phenyl rings. One of these phenyl rings is further functionalized with a 1,7-naphthyridine (B1217170) group, which in turn is connected to a hydroxypyrrolidine methylamino substituent. The other side of the benzoxazole is attached to a phenyl ring bearing a cyano group and a methylpyrrolidine-3-carboxylic acid substituent.

The primary disconnection points in a retrosynthetic approach would be the amide bond and the ether linkage connecting the naphthyridine core to the phenyl ring. Further disconnections would break down the biaryl systems, which are commonly assembled via cross-coupling reactions. This analysis suggests a convergent synthetic strategy, where the key fragments are prepared separately and then coupled in the final stages of the synthesis.

Detailed Synthesis Pathways for Key Intermediates

The synthesis of INCB086550 relies on the preparation of several key intermediates. A rational medicinal chemistry approach has led to the development of specific synthetic routes for these building blocks. aacrjournals.org

One crucial intermediate is the substituted benzoxazole core. Its synthesis typically involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its corresponding acyl chloride. The specific substituents on the phenol (B47542) and the carboxylic acid are installed prior to this cyclization step.

Another key intermediate is the functionalized 1,7-naphthyridine ring system. The synthesis of this heterocyclic core can be achieved through various established methods, often involving the construction of the pyridine (B92270) rings through condensation and cyclization reactions.

The biaryl moieties are central to the structure of many PD-1/PD-L1 inhibitors. acs.org The synthesis of these structures is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.gov This reaction allows for the efficient formation of carbon-carbon bonds between aryl halides and aryl boronic acids or esters. For instance, the synthesis of related benzamide (B126) scaffold inhibitors involves a Suzuki-Miyaura coupling to construct the triaryl scaffold. nih.gov

Total Synthesis of the Chemical Compound and its Derivatives

The total synthesis of INCB086550, as detailed in patent literature, involves a multi-step sequence that culminates in the coupling of the key intermediates. guidetopharmacology.org A representative synthetic route would involve the following key steps:

Amide Bond Formation: An amidation reaction is employed to connect the substituted phenyl ring to the 1,7-naphthyridine core. This is a standard transformation in medicinal chemistry, often facilitated by coupling reagents like HATU. nih.gov

Suzuki-Miyaura Coupling: To construct the biaryl systems, a Suzuki-Miyaura cross-coupling reaction is utilized. This step is critical for linking the different aromatic fragments of the molecule. acs.orgnih.gov

Final Assembly: The final steps of the synthesis involve the attachment of the side chains, such as the hydroxypyrrolidine and the pyrrolidine-3-carboxylic acid moieties. These are typically introduced via nucleophilic substitution or reductive amination reactions. nih.gov

The synthesis of derivatives for structure-activity relationship (SAR) studies often involves modifying the final steps of the synthesis to introduce a variety of functional groups at different positions of the molecule.

Development of Efficient and Scalable Synthetic Routes

For a compound to be viable as a therapeutic agent, the development of an efficient and scalable synthetic route is paramount. For INCB086550, this involves optimizing reaction conditions, minimizing the number of synthetic steps, and using cost-effective and readily available starting materials. The synthesis of INCB086550 was carried out at Incyte Corporation, suggesting a focus on developing a process suitable for larger scale production. aacrjournals.org The choice of robust and high-yielding reactions like the Suzuki-Miyaura coupling is indicative of this effort. acs.orgnih.gov

Stereoselective Synthesis Approaches

INCB086550 possesses stereocenters, specifically in the (3R)-hydroxypyrrolidine and the pyrrolidine-3-carboxylic acid moieties. guidetopharmacology.org The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, stereoselective synthesis approaches are crucial to ensure the production of the desired enantiomer.

This is typically achieved by using chiral starting materials, employing chiral catalysts or auxiliaries, or through chiral resolution of a racemic mixture. For INCB086550, the use of (3R)-hydroxypyrrolidine as a starting material would be a common strategy to install the desired stereochemistry. guidetopharmacology.org

Derivatization Strategies for Structural Optimization

The discovery of INCB086550 was the result of a rational medicinal chemistry approach, which inherently involves the synthesis and evaluation of numerous derivatives to optimize potency, selectivity, and pharmacokinetic properties. aacrjournals.org Derivatization strategies for related PD-1/PD-L1 inhibitors often focus on several key areas of the molecule:

The Biaryl Core: Modifications to the substitution pattern on the phenyl rings can significantly impact binding affinity and selectivity.

The Linker: The nature and length of the linker connecting the different aromatic rings can be varied to optimize the spatial arrangement of the key binding motifs.

Solubilizing Groups: The introduction of polar groups, such as the carboxylic acid and hydroxyl groups in INCB086550, is a common strategy to improve aqueous solubility and other physicochemical properties.

The synthesis of a series of nonsymmetric C2 inhibitors, for example, involved modifications to introduce solubilizing groups via SN2 reactions and the use of different intermediates in amide formation to explore the SAR. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of the Chemical Compound

Elucidation of Key Pharmacophoric Features for PD-1/PD-L1 Binding

The interaction between PD-1 and PD-L1 is a critical immune checkpoint that can be exploited by cancer cells to evade immune surveillance. nih.govnih.gov Small molecule inhibitors, such as compound 9, function by disrupting this protein-protein interaction (PPI). nih.govbmj.com The effectiveness of these inhibitors is rooted in their ability to bind to PD-L1 and induce its dimerization, thereby preventing its engagement with PD-1. mdpi.comoncotarget.com

Pharmacophore modeling, a crucial tool in computational drug design, helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For small molecule PD-L1 inhibitors, several key pharmacophoric features have been identified through structural and computational studies. nih.govmdpi.combohrium.com These typically include:

Aromatic/Hydrophobic Core: A central biphenyl (B1667301) or biaryl scaffold is a common and critical feature for many potent PD-L1 inhibitors. mdpi.comnih.gov This hydrophobic core occupies a deep hydrophobic pocket on the PD-L1 protein surface, a region that is crucial for the dimerization process. nih.govmdpi.com The displacement of key amino acid residues like Tyr56, Met115, and Tyr123 creates this binding cavity. mdpi.com

Hydrogen Bond Donors and Acceptors: Specific hydrogen bonding interactions are vital for anchoring the inhibitor within the binding site and stabilizing the PD-L1 dimer. For instance, studies on various inhibitors have highlighted the importance of hydrogen bonds with residues such as Asp122, Tyr123, and Lys124. mdpi.comresearcher.life

In the context of compound 9 and its analogues, these general features are refined. For example, a derivative of compound 9, referred to as A9, demonstrates that a β-alaninamide group can be a highly suitable substituent, forming crucial hydrogen bonds with Tyr56 and Tyr123 of the two PD-L1 monomers, respectively, and its carbonyl oxygen interacting with Arg125. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Compound 9 Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

For biphenyl-type PD-L1 inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. researcher.lifebohrium.com These studies use a training set of compounds with known activities to build a model that can then predict the activity of a test set of compounds.

A recent study developed CoMFA and CoMSIA models based on 39 small molecule inhibitors with biphenyl scaffolds. bohrium.com The resulting models showed good predictive power, with q² values of 0.593 and 0.542 for CoMFA and CoMSIA, respectively, and r² values of 0.991 and 0.971. researcher.lifebohrium.com The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, the electrostatic, hydrophobic, and hydrogen bond donor fields highlight specific areas where substituent changes would be beneficial. bohrium.com

Another approach, 2D-QSAR using Free Wilson analysis, has been applied to a series of 3-(Phenoxymethyl)biphenyl compounds to quantify the impact of different functional group substitutions on their biological activities. nih.gov Such models have underscored the importance of a terminal phenyl ring for the activity of PD-L1 small molecule inhibitors. nih.gov

Impact of Substituent Modifications on Binding Affinity and Inhibitory Potency

The systematic modification of substituents on a core scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's potency and properties. For PD-1 inhibitor compound 9 and its analogues, SAR studies have revealed critical insights into the effects of various modifications.

Starting from a lead compound, structural simplification and substituent decoration are common strategies. For example, in a series of compounds derived from a structural simplification of BMS-1058, decorating the distal phenyl ring with different substituents led to significant variations in inhibitory activity. mdpi.com

| Compound | R | IC50 (nM) |

| A9 | 2-F | 0.93 |

| A10 | 2-CH3 | 10.54 |

| A11 | 2-Cl | 6.18 |

| A12 | 2-CF3 | 51.5 |

As shown in the table, substituting the 2-fluoro group in compound A9 with a bulkier 2-methyl group (A10) or a 2-trifluoromethyl group (A12) resulted in a more than 10-fold decrease in activity. mdpi.com The 2-chloro substituted compound (A11) showed slightly better activity than the methyl-substituted one. mdpi.com This indicates that the size and electronic properties of the substituent at this position are critical for optimal binding.

Furthermore, modifications to other parts of the molecule, such as the linker connecting the biphenyl core to other functionalities, have also been explored. The introduction of a pyrimidine (B1678525) group between the 2 and 3-positions of the biphenyl structure has been shown to be an effective strategy for designing novel and more potent inhibitors. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a small molecule inhibitor plays a pivotal role in its ability to bind to its target protein. Conformational analysis, often performed using computational methods like molecular dynamics (MD) simulations, provides insights into the dynamic behavior of the ligand and the protein-ligand complex.

For PD-L1 inhibitors, MD simulations have been instrumental in understanding the dimerization process induced by small molecules. mdpi.com These simulations have shown that the binding of a biphenyl-based inhibitor can cause conformational rearrangements in PD-L1, leading to the formation of a stable dimer. mdpi.com The simulations confirm that the biphenyl system is a minimum structural requirement for inducing this dimerization. mdpi.com

The binding of an inhibitor can also lead to an increase in the fluctuation of certain residues in the protein, indicating a dynamic interplay between the ligand and the target. mdpi.com Per-residue energy decomposition analysis can further pinpoint the key amino acids that contribute most significantly to the binding energy, both through hydrophobic and electrostatic interactions. mdpi.com For example, in the case of some biphenyl inhibitors, residues such as Tyr56 from both PD-L1 chains contribute significantly through hydrophobic contacts, while residues like Asp122, Lys124, and Arg125 contribute through electrostatic interactions. mdpi.com

Ligand Efficiency, Lipophilic Efficiency, and Related Metrics in Compound Optimization

In the process of drug discovery and optimization, it is not sufficient to simply increase a compound's potency. It is equally important to consider its physicochemical properties, as these will ultimately determine its drug-like characteristics. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a lead compound and guide its optimization. sciforschenonline.orgwikipedia.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It provides a measure of how efficiently a compound binds to its target on a per-atom basis.

Lipophilic Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (logP or logD). It helps to ensure that increases in potency are not solely due to an undesirable increase in lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.orgwikipedia.org

For this compound's analogue, A9, the reported LE is 0.43 and the LLE can be calculated from its potency and lipophilicity. mdpi.com These values, when compared to other compounds in the series, can help to identify the most promising candidates for further development. For instance, potent inhibitors with high LE and LLE values are generally considered to be of higher quality. researchgate.net The careful monitoring of these metrics during the optimization process can help to guide modifications that improve potency without compromising drug-like properties. researchgate.net

| Compound | IC50 (nM) | LE |

| A9 | 0.93 | 0.43 |

The pursuit of potent and drug-like PD-1/PD-L1 inhibitors like compound 9 and its derivatives is a testament to the power of integrating structural biology, computational modeling, and medicinal chemistry. A thorough understanding of the SAR and SPR of these compounds is essential for the rational design of the next generation of cancer immunotherapies.

Molecular and Cellular Mechanisms of Action of Pd 1 Inhibitor Compound 9

Direct Molecular Interaction with PD-1 or PD-L1 Receptors

Scientific investigations into small-molecule checkpoint inhibitors have revealed a common mechanism of action that involves direct interaction with the PD-L1 protein. researchgate.netnih.gov Rather than binding to the PD-1 receptor on T-cells, these compounds target PD-L1 on tumor cells and antigen-presenting cells. nih.gov The primary mechanism involves inducing and stabilizing the dimerization of PD-L1, a conformational state that prevents its engagement with PD-1. frontiersin.orgfrontiersin.org

While specific crystallographic data for Compound 9 are not publicly available, the binding mode for its class of inhibitors has been extensively characterized. These small molecules occupy a symmetrical, cylindrical tunnel formed at the interface of two PD-L1 protein monomers. nih.gov This binding pocket is largely hydrophobic. frontiersin.org The stability of the inhibitor within this pocket is maintained through non-polar interactions with key amino acid residues from both PD-L1 molecules. frontiersin.orgnih.gov

Computational and structural studies on model compounds have identified several critical residues on PD-L1 that form this binding site. frontiersin.orgnih.gov These include Ile54, Tyr56, Met115, Ala121, and Tyr123. frontiersin.orgnih.gov The interaction between the inhibitor and these residues stabilizes the PD-L1 dimer, effectively locking it in a state that is incapable of binding to PD-1. nih.gov

| Residue | Role in Interaction | Reference |

|---|---|---|

| Ile54 | Contributes to hydrophobic interactions that stabilize the inhibitor and PD-L1 dimer. | frontiersin.orgnih.gov |

| Tyr56 | Undergoes rearrangement to form part of the binding tunnel; contributes to hydrophobic contacts. | frontiersin.orgnih.gov |

| Met115 | Forms part of the hydrophobic pocket and is a key stability factor. | frontiersin.orgnih.gov |

| Ala121 | Contributes to the non-polar interactions stabilizing the complex. | frontiersin.orgnih.gov |

| Tyr123 | Plays a dominant role in the stability of the inhibitor-dimer complex through non-polar interactions. | frontiersin.orgnih.gov |

The binding of a small molecule like Compound 9 to two separate PD-L1 monomers is the catalyst for a significant conformational change: the formation of a stable homodimer. frontiersin.org This process is initiated by the inhibitor triggering a rearrangement of specific residues. nih.gov Notably, the residue Tyr56 on the PD-L1 surface is displaced, which opens up and helps to form the hydrophobic binding tunnel where the inhibitor docks. nih.gov This induced-fit mechanism creates a symmetrical binding site that securely accommodates the inhibitor, thereby stabilizing the entire PD-L1 dimer complex. nih.govnih.gov This dimerization effectively masks the binding interface that PD-1 would normally recognize. researchgate.net

Disruption of PD-1/PD-L1 Protein-Protein Interaction

Compound 9 is a potent inhibitor of the PD-1/PD-L1 protein-protein interaction. Its efficacy has been quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, which measures the disruption of the PD-1/PD-L1 complex. In these tests, Compound 9 demonstrated significant inhibitory activity. nih.gov

| Compound | IC₅₀ (nmol/L) for PD-1/PD-L1 Inhibition | Reference |

|---|---|---|

| Compound 8 | 18 | nih.gov |

| Compound 9 | 48 | nih.gov |

The mechanism of this disruption is a direct consequence of the induced dimerization of PD-L1. By stabilizing the PD-L1 dimer, the inhibitor sterically occludes the binding surface on PD-L1 that is necessary for its interaction with PD-1. researchgate.netnih.gov Additional mechanisms reported for some small-molecule PD-L1 inhibitors include inducing the internalization of the PD-L1 receptor from the cell surface or disrupting its N-glycosylation, which hinders its proper transport to the cell membrane. aacrjournals.org These actions further reduce the availability of PD-L1 to engage with PD-1 on T-cells.

Downstream Immunological Signaling Modulation

By blocking the PD-1/PD-L1 interaction, Compound 9 effectively removes a critical inhibitory signal, thereby restoring the function of exhausted T-cells. nih.govnih.gov The PD-1 pathway normally serves as a brake on T-cell activation, and its inhibition leads to the reactivation of anti-tumor immunity. nih.gov

Engagement of PD-1 by PD-L1 initiates a negative signaling cascade inside the T-cell that powerfully suppresses T-cell receptor (TCR) signaling. nih.gov This process involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIM) and switch motifs (ITSM) in the cytoplasmic tail of PD-1. nih.gov This phosphorylation event recruits the phosphatases SHP-1 and SHP-2. nih.govnih.gov These phosphatases then dephosphorylate and inactivate key downstream effectors of the TCR signaling pathway, such as ZAP70, PI3K, and AKT, which halts T-cell activation, cytokine production, and proliferation. nih.gov

An inhibitor like Compound 9, by preventing the initial PD-1/PD-L1 binding, obstructs this entire inhibitory cascade. The recruitment of SHP-1 and SHP-2 to the TCR complex is prevented, which allows for the sustained signaling required for a robust T-cell-mediated immune response. nih.govnih.gov

While the PD-1 pathway is known to antagonize TCR signaling, compelling evidence indicates that its primary target is the crucial co-stimulatory receptor, CD28. nih.govnih.gov Full T-cell activation requires both a primary signal through the TCR and a co-stimulatory signal, most importantly through CD28. Studies have shown that PD-1-recruited SHP-2 phosphatase preferentially dephosphorylates and inactivates CD28 over components of the TCR complex. nih.gov

By primarily inhibiting CD28-mediated co-stimulation, PD-1 effectively raises the threshold for T-cell activation. nih.gov Therefore, the therapeutic effect of a PD-1/PD-L1 inhibitor like Compound 9 is believed to stem significantly from the restoration of CD28 signaling. nih.gov This allows T-cells that are receiving antigen-specific signals via their TCR to also receive the necessary co-stimulation to become fully activated, leading to enhanced proliferation and effector function against tumor cells. nih.govnih.gov

Impact on Intracellular Signaling Cascades (e.g., SHP2 recruitment)

Programmed cell death protein 1 (PD-1) is an inhibitory receptor that plays a crucial role in regulating T-cell activation and maintaining immune tolerance. When its ligand, PD-L1, expressed on tumor cells, binds to PD-1 on activated T-cells, it initiates a signaling cascade that suppresses T-cell function. A key event in this process is the recruitment of the tyrosine phosphatase SHP2 to the intracellular domain of PD-1.

Upon PD-1 engagement, tyrosine residues within its immunoreceptor tyrosine-based switch motif (ITSM) become phosphorylated. This phosphorylation creates a docking site for SHP2. The recruited SHP2 then dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and the CD28 costimulatory pathways, such as ZAP70 and CD3ζ. frontiersin.org This action effectively dampens the activating signals, leading to T-cell anergy, exhaustion, and apoptosis. nih.govmdpi.com

PD-1 inhibitor compound 9, as a peptide-based inhibitor, is designed to physically block the interaction between PD-1 and PD-L1. By preventing this initial binding, the compound effectively halts the entire downstream inhibitory cascade. Consequently, the tyrosine residues on the PD-1 intracellular tail are not phosphorylated, which in turn prevents the recruitment and activation of SHP2. nih.gov This blockade of the PD-1/SHP2 axis restores the integrity of the TCR signaling pathway, allowing for a robust anti-tumor immune response. nih.govnih.gov

Effects on Immune Cell Function and Phenotype

By blocking the primary inhibitory signal delivered by the PD-1/PD-L1 axis, compound 9 restores and enhances the effector functions of immune cells, most notably T-lymphocytes.

A primary consequence of PD-1/PD-L1 blockade is the restoration of T-lymphocyte proliferation and activation. By preventing the inhibitory signals that would otherwise arrest T-cell function, PD-1 inhibitors enable T-cells that recognize tumor antigens to undergo clonal expansion. Research on peptide-based PD-1 inhibitors has demonstrated their capacity to induce T-cell proliferation.

Specifically, studies on linear peptide inhibitors of the PD-1/PD-L1 pathway have utilized the mixed splenocyte proliferation assay (MSPA) to evaluate their activity. In these assays, "linear compound 9" was shown to have a high rescue rate, indicating a strong ability to promote the proliferation of spleen cells, which are rich in lymphocytes. nih.gov

| Compound | Structure Type | Relative Proliferation Rate (MSPA) |

|---|---|---|

| Compound 9 | Linear Peptide | High |

| Compound 10 | Cyclic Peptide | High |

This table illustrates the comparable high activity of linear compound 9 and cyclic compound 10 in promoting splenocyte proliferation, as determined by Mixed Splenocyte Proliferation Assay (MSPA). nih.gov

Re-activated T-cells, freed from the constraints of PD-1 signaling, exhibit enhanced production of key effector cytokines. Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are critical for an effective anti-tumor immune response. IFN-γ can directly inhibit tumor cell growth and upregulates the expression of MHC molecules on cancer cells, making them more visible to the immune system. nih.gov Both IFN-γ and TNF-α contribute to a pro-inflammatory tumor microenvironment that supports the recruitment and activity of other immune cells. The blockade of the PD-1/PD-L1 pathway by inhibitors is a well-established method to increase the secretion of these crucial cytokines by T-cells. researchgate.netnih.govbmj.com

In the tumor microenvironment, persistent exposure to tumor antigens leads to a state of T-cell dysfunction known as exhaustion. nih.gov Exhausted T-cells are characterized by the sustained high expression of inhibitory receptors like PD-1, diminished proliferative capacity, and a progressive loss of effector functions, including cytokine production. nih.govfrontiersin.orgresearchgate.net

PD-1 inhibitors are central to cancer immunotherapy because they can reinvigorate a subset of these exhausted T-cells. nih.gov By blocking the chronic inhibitory signaling through PD-1, compounds like compound 9 can restore the functional capabilities of tumor-infiltrating T-lymphocytes. This reversal of exhaustion is a key mechanism through which checkpoint blockade mediates durable anti-tumor responses.

The efficacy of PD-1 blockade is also influenced by its effects on the broader tumor microenvironment (TME). The TME often contains various immunosuppressive cell populations that hinder anti-tumor immunity, such as regulatory T-cells (Tregs). Tregs can suppress the activity of effector T-cells and contribute to an immunosuppressive milieu. Some studies have shown that PD-1 blockade can lead to a decrease in the proportion of Tregs within the tumor, thereby shifting the balance towards a more effective anti-tumor response. nih.govnih.govbmj.com While this is a known effect of the inhibitor class, specific research detailing the impact of compound 9 on these cell populations is not yet extensively documented.

Preclinical Pharmacological Evaluation of Pd 1 Inhibitor Compound 9

In Vitro Efficacy and Selectivity Assessments

The initial stages of preclinical evaluation for a PD-1 inhibitor would involve a series of in vitro assays to determine its potency and specificity.

In Vivo Immunomodulatory and Anti-tumor Efficacy Studies in Animal Models

Promising candidates from in vitro testing are advanced to in vivo studies to evaluate their anti-tumor efficacy in a living organism.

Tumor Growth Inhibition in Syngeneic Mouse ModelsSyngeneic mouse models, which utilize tumor cell lines derived from the same inbred mouse strain, are the standard for evaluating immuno-oncology agents.aacrjournals.orgnih.govThese models have a fully competent immune system, allowing for the assessment of an inhibitor's ability to stimulate an anti-tumor immune response.explicyte.comStudies would typically measure tumor growth inhibition and overall survival in treated mice compared to a control group.nih.govnih.govThe choice of tumor model (e.g., MC38 colon adenocarcinoma, B16 melanoma) is important, as response to checkpoint inhibition can vary between different tumor types.aacrjournals.orgexplicyte.com

While the above outlines the standard preclinical evaluation pathway for a PD-1 inhibitor, specific data tables and detailed research findings for "PD-1 inhibitor compound 9" are not available in the reviewed public sources.

Efficacy in Humanized Mouse Models of Cancer

The in vivo antitumor efficacy of the small molecule PD-1/PD-L1 inhibitor, SCL-1, has been evaluated in a humanized mouse model, providing crucial insights into its therapeutic potential in a system that recapitulates human immune responses. researchgate.net Specifically, a humanized NOG mouse model was established using double major histocompatibility complex (MHC)-knockout NOG mice transplanted with human peripheral blood mononuclear cells (PBMCs) and the human triple-negative breast cancer cell line, MDA-MB231, which is known to have high expression of PD-L1. nih.govnih.gov

In this humanized mouse system, orally administered SCL-1 demonstrated potent and dose-dependent antitumor effects. nih.gov Treatment with SCL-1 resulted in a significant reduction in tumor volume, with more than a 50% decrease in tumor size observed. nih.gov Notably, the antitumor activity of SCL-1 in this model was found to be significantly more potent than that of the established immune checkpoint inhibitor antibodies, nivolumab (B1139203) and atezolizumab. nih.gov

A critical determinant of SCL-1's efficacy is the expression of PD-L1 on tumor cells. The potent antitumor effects of SCL-1 were observed in tumors with high PD-L1 expression. researchgate.netnih.gov Conversely, in studies utilizing PD-L1 gene-knockout tumor cells, the antitumor activity of SCL-1 was diminished, underscoring the on-target mechanism of action of the compound. researchgate.net

Table 1: Antitumor Efficacy of SCL-1 in a Humanized Mouse Model of Breast Cancer

| Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |

| SCL-1 | >50% | Potent, dose-dependent antitumor effect. | nih.gov |

| Nivolumab | Less than SCL-1 | SCL-1 showed significantly stronger efficacy. | nih.gov |

| Atezolizumab | Less than SCL-1 | SCL-1 showed significantly stronger efficacy. | nih.gov |

| SCL-1 in PD-L1 KO tumors | Diminished | Efficacy is dependent on tumor PD-L1 expression. | researchgate.net |

Comprehensive Analysis of Immune Cell Infiltration and Dynamics within the Tumor Microenvironment

The antitumor activity of SCL-1 is intrinsically linked to its ability to modulate the tumor microenvironment (TME) and enhance the infiltration and activation of immune effector cells. researchgate.netnih.gov Preclinical studies have demonstrated that the efficacy of SCL-1 is dependent on the presence and function of T lymphocytes, particularly CD8+ T cells. researchgate.net

In vivo experiments involving the depletion of specific T cell subsets have shown that the antitumor effect of SCL-1 is significantly suppressed. researchgate.net The depletion of CD8+ T cells had a more pronounced inhibitory effect on the efficacy of SCL-1 compared to the depletion of CD4+ T cells, highlighting the crucial role of cytotoxic T lymphocytes in the therapeutic mechanism of this small molecule inhibitor. researchgate.net

Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) from SCL-1-treated tumors in the humanized mouse model revealed a significant increase in effector CD8+ T cells. nih.gov These infiltrating CD8+ T cells expressed markers indicative of both cytotoxic activity and exhaustion, suggesting a dynamic state of T cell activation and regulation within the TME following treatment. nih.gov Furthermore, an increase in the presence of Natural Killer (NK) cells and B cells was also observed in the TME of SCL-1-treated mice, indicating a broad impact on the immune infiltrate. nih.gov

In syngeneic mouse tumor models, a comparative analysis showed that SCL-1 treatment led to a significantly greater infiltration of activated CD4+ and CD8+ T cells, including a notable increase in the CD8+PD-1+ T cell population, when compared to treatment with a commercially available anti-mouse PD-1 antibody. iiarjournals.org This suggests that SCL-1 may be more effective at promoting the recruitment and activation of effector T cells into the tumor.

Table 2: Impact of SCL-1 on Immune Cell Infiltration in the Tumor Microenvironment

| Immune Cell Population | Change upon SCL-1 Treatment | Method of Analysis | Reference |

| CD8+ T Cells | Increased infiltration and activation | T-cell depletion studies, Flow cytometry | researchgate.netnih.gov |

| CD4+ T Cells | Increased infiltration and activation | T-cell depletion studies, Flow cytometry | researchgate.netiiarjournals.org |

| Natural Killer (NK) Cells | Increased infiltration | Flow cytometry | nih.gov |

| B Cells | Increased infiltration | Flow cytometry | nih.gov |

Identification and Validation of Preclinical Pharmacodynamic Biomarkers

The identification of reliable pharmacodynamic biomarkers is crucial for predicting response and understanding the mechanisms of action of novel therapeutic agents. For SCL-1, preclinical studies have identified several potential biomarkers that correlate with its antitumor activity.

The expression level of PD-L1 on tumor cells stands out as a primary predictive biomarker for the efficacy of SCL-1. researchgate.netnih.gov In vivo studies have consistently shown that the antitumor effects of SCL-1 are significantly more pronounced in tumors with high PD-L1 expression, while its activity is diminished in tumors where PD-L1 has been genetically knocked out. researchgate.netnih.gov

Tumor Mutational Burden (TMB) has also been identified as a potential biomarker for response to SCL-1. A moderate association was observed between a higher TMB and a greater tumor growth inhibition rate in mice treated with SCL-1. researchgate.net This correlation was notably stronger for SCL-1 than for a comparator anti-PD-1 antibody, suggesting that TMB may be a more relevant predictive marker for this small molecule inhibitor. researchgate.net

Furthermore, RNA-sequencing analysis of tumors from SCL-1-treated mice has revealed a novel and intriguing potential pharmacodynamic biomarker. nih.gov The treatment led to an up-regulated expression of tumor-specific long non-coding RNAs (lncRNAs). nih.gov Some of these lncRNAs were found to have high binding affinity for HLA, suggesting they may function as neoantigens, thereby enhancing the activation of cytotoxic T lymphocytes (CTLs). nih.gov This finding points to a unique mechanism of action for SCL-1 and suggests that the expression profile of specific lncRNAs could serve as a biomarker of response.

The ratio of CD8+ to FoxP3+ T cells within the tumor, a common indicator of the balance between effector and regulatory T cells, showed a weak association with the tumor growth inhibition rate in response to SCL-1 treatment. researchgate.net

Table 3: Potential Preclinical Pharmacodynamic Biomarkers for SCL-1

| Biomarker | Association with SCL-1 Efficacy | Key Findings | Reference |

| Tumor PD-L1 Expression | Strong positive correlation | Efficacy is dependent on PD-L1 expression. | researchgate.netnih.gov |

| Tumor Mutational Burden (TMB) | Moderate positive correlation | Stronger association than with anti-PD-1 antibody. | researchgate.net |

| Tumor-specific lncRNAs | Upregulated expression | May act as neoantigens to stimulate CTL response. | nih.gov |

| CD8+/FoxP3+ Ratio | Weak positive correlation | Indicates a shift in the balance of effector to regulatory T cells. | researchgate.net |

Assessment of Systemic Immunological Responses in Vivo

While the primary focus of the reported preclinical studies on SCL-1 has been the characterization of its effects within the tumor microenvironment, the use of humanized mouse models reconstituted with human PBMCs provides a platform to infer potential systemic immunological responses. researchgate.netnih.gov The mechanism of action of PD-1/PD-L1 blockade inherently involves the modulation of systemic immunity, as it targets a key regulatory pathway of T cell activation that is not restricted to the tumor site. nih.gov

The observed increase in activated T cells within the tumor suggests that SCL-1 can overcome peripheral tolerance and promote the activation and expansion of tumor-reactive T cells in secondary lymphoid organs, which then traffic to the tumor. The significant antitumor efficacy of SCL-1 in the humanized mouse model, which relies on the activity of adoptively transferred human immune cells, supports the notion that SCL-1 can effectively stimulate a human anti-tumor immune response. nih.gov

Further investigation is warranted to fully characterize the systemic immunological effects of SCL-1. This would include detailed analysis of peripheral blood lymphocyte populations, including changes in the frequency and activation status of various T cell subsets, as well as the measurement of systemic cytokine and chemokine levels following treatment. Such studies would provide a more complete understanding of the systemic immune activation induced by SCL-1 and its contribution to the observed antitumor efficacy.

Future Directions and Advanced Research Frontiers for Pd 1 Inhibitor Compound 9 Analogues

Exploration of Novel Combination Immunotherapeutic Strategies in Preclinical Settings

A significant avenue of research for enhancing the efficacy of PD-1 inhibitor compound 9 analogues is their use in combination with other immunotherapeutic agents in preclinical models. The rationale behind this approach is to target multiple non-redundant immune escape pathways simultaneously, potentially leading to synergistic anti-tumor effects and overcoming resistance.

Preclinical studies are increasingly exploring combinations of small molecule PD-1/PD-L1 inhibitors with other immune checkpoint blockades. For instance, combining PD-1/PD-L1 inhibitors with antibodies targeting Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), or Lymphocyte-activation gene 3 (LAG-3) has shown promise in preclinical models by addressing T-cell exhaustion through multiple mechanisms. mdpi.com

Furthermore, combining these small molecules with agents that activate the innate immune system is a key area of investigation. Agonists of pathways like the stimulator of interferon genes (STING) or Toll-like receptors (TLR) are being evaluated to provoke a robust initial immune response within tumors that lack pre-existing T-cell inflammation. hematologyandoncology.net Another strategy involves the combination with inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), which has been shown to enhance the infiltration of CD8+ T cells into the tumor microenvironment, thereby potentiating the effects of PD-1/PD-L1 blockade. nih.gov

The table below summarizes preclinical findings for combination strategies involving small molecule PD-1/PD-L1 inhibitors.

| Combination Agent | Preclinical Model | Observed Effect |

| Anti-CTLA-4 Antibody | Mouse tumor models | Enhanced tumor growth inhibition and increased T-cell activation compared to monotherapy. |

| STING Agonist | Syngeneic mouse models | Increased intratumoral T-cell infiltration and improved tumor control. |

| PCSK9 Inhibitor | Colorectal cancer mouse models | Synergistic anti-tumor effect with enhanced CD8+ T cell infiltration. nih.gov |

| Anti-LAG-3 Antibody | Preclinical cancer models | Additive effect on T-cell activation and cytokine production. |

Development of Bifunctional or Multi-Targeting Small Molecules Based on the Compound's Scaffold

Building upon the chemical scaffold of this compound, researchers are designing novel molecules with dual or multiple functionalities. This approach aims to create single agents that can modulate the tumor microenvironment in several ways, potentially offering improved efficacy and a better toxicity profile compared to combination therapies.

One promising strategy is the development of bifunctional molecules that inhibit the PD-1/PD-L1 interaction while also targeting other key pathways in tumor progression. For example, small molecules that dually inhibit PD-L1 and CXCL12 have been explored. frontiersin.org The chemokine CXCL12 is often implicated in creating an immunosuppressive tumor microenvironment, and its inhibition can enhance T-cell infiltration.

Another innovative approach is the creation of proteolysis-targeting chimeras (PROTACs) based on small molecule PD-1/PD-L1 inhibitor scaffolds. These bifunctional molecules are designed to not only block the PD-1/PD-L1 interaction but also to induce the degradation of the PD-L1 protein. researchgate.netacs.org By linking a PD-L1 binding moiety to an E3 ubiquitin ligase ligand, these PROTACs can trigger the cell's natural protein disposal machinery to eliminate PD-L1, offering a potentially more profound and lasting effect than simple blockade. acs.org

| Bifunctional Molecule Type | Second Target/Function | Proposed Mechanism of Action |

| Dual Inhibitor | CXCL12 | Blocks PD-L1 and inhibits CXCL12-mediated immunosuppression, enhancing T-cell infiltration. frontiersin.org |

| PROTAC | PD-L1 Degradation | Induces the ubiquitination and subsequent proteasomal degradation of PD-L1. researchgate.netacs.org |

| Dual Inhibitor | VISTA | Targets both PD-1/PD-L1 and the V-domain Ig suppressor of T cell activation (VISTA) pathways. mdpi.com |

Strategies for Overcoming Intrinsic and Acquired Resistance Mechanisms in Preclinical Models

Resistance to PD-1/PD-L1 blockade, both primary (intrinsic) and acquired, remains a significant clinical challenge. Preclinical research is actively investigating the underlying mechanisms and developing strategies to overcome them for small molecule inhibitors like the analogues of compound 9.

Mechanisms of primary resistance often involve a lack of a pre-existing anti-tumor immune response, sometimes termed a "cold" tumor microenvironment. hematologyandoncology.net This can be due to a lack of T-cell infiltration or impaired antigen presentation by tumor cells. researchgate.net Strategies to overcome this include combination therapies with agents that can induce an inflammatory response within the tumor, such as oncolytic viruses or innate immune agonists. hematologyandoncology.net

Acquired resistance can develop through various mechanisms, including the upregulation of alternative immune checkpoint pathways (e.g., TIM-3, LAG-3), loss of T-cell function (exhaustion), or mutations in the interferon-gamma signaling pathway, which is crucial for PD-L1 expression. mdpi.comresearchgate.netnih.govfrontiersin.org Preclinical models are instrumental in dissecting these pathways. For example, in models of acquired resistance, the upregulation of TIM-3 on tumor-infiltrating lymphocytes has been observed. frontiersin.org This provides a strong rationale for combination therapies that also target these emerging resistance pathways.

| Resistance Mechanism | Preclinical Strategy to Overcome | Rationale |

| Lack of T-cell Infiltration ("Cold" Tumor) | Combination with STING agonists or oncolytic viruses. hematologyandoncology.net | To induce a de novo T-cell inflammatory response in the tumor microenvironment. hematologyandoncology.net |

| Upregulation of Alternative Checkpoints (e.g., TIM-3, LAG-3) | Combination therapy with antibodies or small molecules targeting these alternative checkpoints. mdpi.com | To block compensatory immunosuppressive signaling pathways. mdpi.com |

| T-cell Exhaustion | Combination with therapies that can rejuvenate exhausted T-cells, such as certain cytokines or metabolic modulators. | To restore the effector function of tumor-infiltrating lymphocytes. |

| Impaired Antigen Presentation | Combination with therapies that enhance MHC expression, such as epigenetic modifiers. | To improve tumor cell recognition by T-cells. |

Advancements in Targeted Delivery Systems and Prodrug Approaches

To enhance the therapeutic index of this compound analogues, research is focusing on advanced drug delivery systems and prodrug strategies. These approaches aim to increase the concentration of the active compound at the tumor site while minimizing systemic exposure and potential off-target effects.

Nanocarrier-based delivery systems are being explored to specifically target small molecule PD-1/PD-L1 inhibitors to the tumor microenvironment. researchgate.net These nanocarriers can be engineered to release their payload in response to specific stimuli within the tumor, such as pH or enzyme activity. This targeted delivery can improve efficacy and reduce the risk of immune-related adverse events.

Prodrug approaches are also being investigated to improve the pharmacokinetic properties of these inhibitors. frontiersin.org A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body, ideally at the site of action. For small molecule PD-1/PD-L1 inhibitors, this could involve designing a prodrug that is activated by enzymes that are overexpressed in the tumor microenvironment. This strategy can improve oral bioavailability and tumor selectivity. frontiersin.org

Application of this compound in Non-Oncological Immunomodulation Studies

While the primary focus of PD-1/PD-L1 inhibitors has been on cancer, the crucial role of this pathway in maintaining immune homeostasis suggests potential applications in other diseases characterized by immune dysregulation, such as autoimmune disorders.

In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. The PD-1/PD-L1 pathway is a key negative regulator of T-cell activation, and its dysfunction can contribute to the development of autoimmunity. nih.gov Therefore, agents that could potentially modulate this pathway in a controlled manner might be beneficial. It is important to note that while PD-1/PD-L1 inhibitors are used in oncology to boost the immune response, therapeutic strategies for autoimmune diseases would likely involve agonists or modulators that enhance the inhibitory signal of the PD-1 pathway to dampen the autoimmune response.

Preclinical research in this area is still in its early stages. However, the development of small molecule modulators of the PD-1/PD-L1 pathway, such as analogues of compound 9, could provide valuable tools to explore the therapeutic potential of targeting this pathway in non-oncological contexts. These studies could pave the way for novel treatments for a range of autoimmune and inflammatory conditions.

Q & A

Q. How should combination therapies with PD-1 inhibitors and anti-angiogenic agents be pharmacologically evaluated?

- Methodological Answer : Design phase Ib trials to assess synergy using endpoints like progression-free survival (PFS) and immune cell infiltration. For example, in hepatocellular carcinoma, PD-1 inhibitors combined with anti-angiogenics improved median PFS (5.1 vs. 2.2 months) compared to monotherapy . Use pharmacokinetic (PK) modeling to optimize dosing schedules and mitigate overlapping toxicities (e.g., hypertension, proteinuria).

Q. What methods investigate primary resistance mechanisms to PD-1 inhibitors in non-responsive tumors?

- Methodological Answer : Perform whole-exome sequencing to identify mutations in antigen presentation pathways (e.g., B2M, HLA). Analyze TME spatial heterogeneity using multiplex IHC or spatial transcriptomics to map inhibitory cell populations (e.g., Tregs, M2 macrophages). Validate findings in patient-derived organoids treated with PD-1 inhibitors ± JAK/STAT inhibitors .

Q. How can prognostic scoring systems like the Lung Immune Prognostic Index (LIPI) be validated in PD-1 inhibitor trials?

- Methodological Answer : Retrospectively apply LIPI criteria (derived from dNLR and LDH levels) to trial cohorts. Compare overall survival (OS) between LIPI groups (good: 0 factors; intermediate: 1; poor: 2). For example, in advanced HCC, LIPI-poor patients had median OS of 6.0 months vs. 15.2 months in LIPI-good .

Q. What analytical frameworks assess pseudoprogression in immunotherapy trials?

- Methodological Answer : Implement iRECIST criteria to distinguish pseudoprogression (transient tumor enlargement) from true progression. Use longitudinal ctDNA analysis to track tumor burden and correlate with radiographic findings. For example, in melanoma, 8% of nivolumab-treated patients exhibited pseudoprogression, requiring confirmation scans ≥4 weeks later .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.